6-Aminoindoline-2,3-dione hydrochloride
Description
6-Aminoindoline-2,3-dione hydrochloride (CAS: 1956311-20-8) is a heterocyclic organic compound with the molecular formula C₈H₇ClN₂O₂ and a molecular weight of 198.61 g/mol. It features an indoline backbone substituted with an amino group at the 6-position and two ketone groups at the 2- and 3-positions, forming a dione structure. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. It is stored under dry conditions at room temperature .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
6-amino-1H-indole-2,3-dione;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-4-1-2-5-6(3-4)10-8(12)7(5)11;/h1-3H,9H2,(H,10,11,12);1H |
InChI Key |
VZFIDVNWKWIWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindoline-2,3-dione hydrochloride typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection, cyclization, and deprotection steps. For example, the preparation of similar compounds like 3-amino-2,6-piperidine dione hydrochloride involves the protection of L-Glutamine, cyclization with N-carbonyl dimidazoles, and deprotection in acid medium .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoindoline-2,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
6-Aminoindoline-2,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminoindoline-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in cell signaling and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Indoline-2,3-dione Derivatives
Indolin-2,3-dione (Isatin)
- Structure: Lacks the 6-amino substituent but retains the dione core.
- Pharmacological Activity : Studies show that indoline-2,3-dione derivatives exhibit low affinity for σ1 receptors (Ki >3000 nM) but moderate σ2 receptor affinity (Ki = 42 nM), resulting in high σ2 selectivity (Kiσ1/Kiσ2 >72) .
- Key Difference: The absence of the 6-amino group reduces σ1 receptor interaction, emphasizing the scaffold’s role in σ2 selectivity.
6-Chloro-7-fluoro-1H-indole-2,3-dione
- Structure : Chloro and fluoro substituents at positions 6 and 7; molecular weight = 199.56 g/mol .
- Applications : Used in agrochemical and pharmaceutical intermediates.
- Comparison: Halogen substituents enhance lipophilicity (XLogP3 = 1.4) compared to the polar amino group in 6-aminoindoline-2,3-dione hydrochloride, which may alter membrane permeability and target engagement.
Heterocyclic Scaffold Variants
Benzoxazolone Derivatives
- Structure : Replace the indoline-dione core with a benzoxazolone moiety.
- Pharmacological Activity : High σ1 receptor affinity (Kiσ1 = 2.6 nM) but low σ2 selectivity (Kiσ2/Kiσ1 = 28) .
- Key Insight : The benzoxazolone scaffold favors σ1 receptor binding, whereas indoline-dione derivatives prioritize σ2 selectivity, highlighting scaffold-dependent activity.
2,3-Dimethyl-2H-indazol-6-amine Hydrochloride
- Structure: Indazole core (two adjacent nitrogen atoms) with methyl groups at 2,3-positions and an amino group at 6-position.
- Applications : Intermediate for kinase inhibitors (e.g., Pazopanib impurities) .
- Comparison : The indazole core’s aromaticity and methyl substituents may enhance metabolic stability compared to the partially saturated indoline-dione structure.
Amino-Substituted Derivatives
6-Amino-3-ethylphenol Hydrochloride
- Structure: Phenolic ring with amino and ethyl groups; molecular weight = 195.67 g/mol .
- Applications : Used in dyes and specialty chemicals.
- Comparison: The absence of the dione ring reduces hydrogen-bonding capacity, limiting its utility in receptor-targeted applications compared to 6-aminoindoline-2,3-dione.
Data Table: Key Properties and Activities
| Compound | Molecular Formula | Molecular Weight (g/mol) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Key Applications |
|---|---|---|---|---|---|---|
| 6-Aminoindoline-2,3-dione HCl | C₈H₇ClN₂O₂ | 198.61 | Not reported | Not reported | – | Pharmaceutical synthesis |
| Indolin-2,3-dione derivatives | Varies | ~180–220 | >3000 | 42 | >72 | σ2 receptor modulation |
| Benzoxazolone derivatives | Varies | ~250–300 | 2.6 | 73 (σ2) | 28 | σ1 receptor modulation |
| 6-Chloro-7-fluoro-indole-2,3-dione | C₈H₃ClFNO₂ | 199.56 | – | – | – | Agrochemical intermediates |
Research Findings and Mechanistic Insights
- Scaffold Influence : The indoline-2,3-dione scaffold’s carbonyl groups are critical for σ2 receptor selectivity, as seen in studies where its derivatives exhibited >70-fold selectivity over σ1 receptors .
- Synthetic Utility : Indoline-dione derivatives serve as precursors for bioactive molecules, whereas benzoxazolones are preferred for high-affinity σ1 ligands .
Biological Activity
6-Aminoindoline-2,3-dione hydrochloride, also known by its CAS number 1956311-20-8, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, including antiproliferative and antibacterial activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C8H7ClN2O2
- Molecular Weight : 198.61 g/mol
- CAS Number : 1956311-20-8
This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds derived from indoline structures showed IC50 values in the low micromolar range against lung carcinoma cell lines (NCI-H460), indicating effective inhibition of cancer cell proliferation.
Table 1: Antiproliferative Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Aminoindoline-2,3-dione | NCI-H460 | 5 - 15 |
| Other Indoline Derivatives | Various | ~50 |
The mechanism of action for these antiproliferative effects may involve the inhibition of key cellular pathways related to cell division and survival.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. In vitro tests against various bacterial strains revealed significant efficacy.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Neisseria gonorrhoeae | 62.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >500 |
| Escherichia coli | >500 |
The minimum inhibitory concentration (MIC) values indicate that while the compound is effective against certain strains like N. gonorrhoeae, it shows limited activity against MRSA and E. coli.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research has suggested that indoline derivatives can inhibit enzymes involved in inflammatory pathways and cellular proliferation. For example, studies have shown that these compounds can reduce the activity of lipoxygenase (5-LOX), a key enzyme in inflammatory responses.
Case Studies
- Murine Models : In vivo studies using murine models have demonstrated the efficacy of indoline derivatives in reducing inflammation and tumor growth. For instance, a compound similar to 6-aminoindoline-2,3-dione was tested in models of asthma and peritonitis, showing significant reductions in symptoms and inflammatory markers.
- Clinical Relevance : The emergence of antibiotic-resistant bacteria underscores the need for new antibacterial agents. The promising antibacterial activity of indoline derivatives highlights their potential as candidates for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
